PD 128483
CAS No.: 115688-97-6
Cat. No.: VC1666935
Molecular Formula: C11H15N3S
Molecular Weight: 221.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115688-97-6 |
|---|---|
| Molecular Formula | C11H15N3S |
| Molecular Weight | 221.32 g/mol |
| IUPAC Name | 6-methyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine |
| Standard InChI | InChI=1S/C11H15N3S/c1-14-6-2-3-7-8(14)4-5-9-10(7)13-11(12)15-9/h3,8H,2,4-6H2,1H3,(H2,12,13) |
| Standard InChI Key | XFJSSDHKIXXJLM-UHFFFAOYSA-N |
| SMILES | CN1CCC=C2C1CCC3=C2N=C(S3)N |
| Canonical SMILES | CN1CCC=C2C1CCC3=C2N=C(S3)N |
Introduction
Chemical Structure and Properties
PD 128483, chemically known as (+/-)-4,5,5a,6,7,8-hexahydro-6-methylthiazolo[4,5-f]quinolin-2-amine, maleate (1:1), belongs to a class of compounds featuring a thiazoloquinoline ring system . This racemic compound has been studied extensively, with significant attention paid to its individual enantiomers. The chemical structure is characterized by a hexahydro-methylthiazolo-quinoline scaffold that confers its unique pharmacological properties. This structural configuration is integral to its selective binding at dopamine receptor subtypes.
The compound has the molecular formula C11H15N3S and possesses physicochemical properties conducive to its experimental use in preclinical studies . Despite being initially classified as derived from pyrimidines in some sources, the more accurate structural characterization identifies it as a thiazoloquinoline derivative. The compound's structure allows it to interact specifically with dopamine receptors in the central nervous system, particularly the D2 subtype.
Stereochemistry and Enantiomeric Differences
PD 128483 exists as a racemic mixture, but its enantiomers demonstrate distinct pharmacological profiles. Research has shown that the (+) and (-) enantiomers of PD 128483 differ significantly in their intrinsic activity and behavioral effects . This stereoselectivity is crucial for understanding the compound's pharmacological actions and potential therapeutic applications.
Table 1: Comparative Properties of PD 128483 Enantiomers
| Property | (+)-PD 128483 | (-)-PD 128483 | (+/-)-PD 128483 (Racemic) |
|---|---|---|---|
| DA D2 Receptor Binding | High affinity | High affinity | High affinity |
| Intrinsic Activity at DA Receptors | Highest | Lowest | Intermediate |
| Effect on DA Synthesis | Inhibition at low doses | Increase | Inhibition |
| Locomotor Effects in Rats | Inhibition at low doses; stimulation at high doses | Inhibition only | Inhibition |
| Sidman Avoidance Response | Minimal effect | Consistent inhibition | Variable inhibition |
| Extrapyramidal Effects | Not observed | Induced | Not reported |
The (+) enantiomer demonstrates higher efficacy in dopamine agonist effects compared to the racemic mixture and the (-) enantiomer . This differential activity profile has important implications for the development of more selective compounds targeting specific dopaminergic functions.
Pharmacological Profile
PD 128483 exhibits a selective pharmacological profile, primarily characterized by its actions on dopaminergic systems. Extensive receptor binding studies have characterized its interactions with various neurotransmitter receptors, positioning it as a selective dopamine receptor ligand with distinct functional properties.
Receptor Binding Profile
The compound shows selective binding to dopamine D2 receptors compared to D1 receptors, with additional affinity for adrenergic alpha-2 receptors . Importantly, PD 128483 demonstrates negligible affinity for adrenergic alpha-1 or serotonin1A receptors, contributing to its relatively selective pharmacological profile. This receptor binding selectivity pattern distinguishes PD 128483 from many other dopaminergic agents that interact with multiple receptor types.
Table 2: Receptor Binding Profile of PD 128483
| Receptor Type | Binding Affinity | Notes |
|---|---|---|
| Dopamine D2 | High | Primary target |
| Dopamine D1 | Low | Selective for D2 over D1 |
| Adrenergic α-2 | Moderate | Secondary target |
| Adrenergic α-1 | Negligible | No significant binding |
| Serotonin1A | Negligible | No significant binding |
This selective receptor binding profile underpins the compound's pharmacological effects and therapeutic potential in conditions involving dopaminergic dysregulation.
Mechanism of Action
PD 128483 functions primarily as a dopamine partial agonist with preferential activity at dopamine autoreceptors . The compound's partial agonist properties allow it to produce moderate activation of dopamine receptors while effectively competing with endogenous dopamine. This mechanism results in a functional antagonism under conditions of high dopaminergic tone and agonistic effects when dopaminergic activity is low.
Preclinical Studies and Behavioral Effects
PD 128483 has been evaluated in numerous preclinical models to characterize its behavioral effects and potential therapeutic applications. These studies provide insights into the compound's actions on locomotor activity, operant behavior, and interactions with drugs of abuse.
Effects on Operant Behavior
PD 128483 affected operant behavior in several experimental paradigms. In squirrel monkeys, the compound inhibited Sidman avoidance responding, a behavioral test often used to predict antipsychotic activity . This effect was most consistent with the (-) enantiomer, while the racemic mixture showed variable effects and the (+) enantiomer had minimal impact on avoidance responding.
Table 3: Behavioral Effects of PD 128483 in Preclinical Models
| Behavioral Model | Effect of PD 128483 | Potential Clinical Relevance |
|---|---|---|
| Spontaneous locomotion | Inhibition | Antipsychotic-like activity |
| Stimulant-induced locomotion | Inhibition | Anti-stimulant potential |
| Sidman avoidance responding | Inhibition (variable) | Antipsychotic-like profile |
| Cocaine self-administration | Decreased | Anti-addiction potential |
| Drug discrimination | Substitution at high doses | Complex pharmacology |
| Extrapyramidal function | No induction (racemic/+) | Reduced motor side effects |
Interactions with Drugs of Abuse
Studies investigating interactions between PD 128483 and cocaine have revealed interesting potential for addiction treatment applications. In rhesus monkeys trained to self-administer cocaine, PD 128483 (1.0-10.0 mg/kg i.m.) decreased cocaine self-administration when administered before cocaine availability . This effect suggests potential utility in reducing the reinforcing effects of stimulants.
In drug discrimination studies, high doses of PD 128483 (3.2-12.8 mg/kg i.m.) substituted for cocaine as a discriminative stimulus in three of four monkeys tested . This partial cocaine-like effect indicates complex interactions with the neurochemical systems involved in cocaine's subjective effects. Despite showing some cocaine-like discriminative effects, PD 128483 itself failed to maintain self-administration in most monkeys tested, suggesting limited abuse potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume